1-(benzenesulfonyl)-2-bromo-1H-pyrrole
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Overview
Description
1-(Benzenesulfonyl)-2-bromo-1H-pyrrole is an organosulfur compound that features a pyrrole ring substituted with a benzenesulfonyl group and a bromine atom
Mechanism of Action
Target of Action
For instance, benzenesulfinic acid has been reported to interact with the Oxysterols receptor LXR-beta .
Mode of Action
The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold for biologically active compounds . The benzenesulfonyl group can also participate in various reactions, contributing to the compound’s overall activity .
Biochemical Pathways
Compounds containing a pyrrolidine ring or a benzenesulfonyl group can influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties .
Result of Action
Compounds containing a pyrrolidine ring or a benzenesulfonyl group can have various biological effects, depending on their specific structure and the nature of their targets .
Action Environment
The action, efficacy, and stability of 1-(Benzenesulfonyl)-2-bromopyrrole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-2-bromo-1H-pyrrole typically involves the reaction of 2-bromo-1H-pyrrole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrroles
- Pyrrole-2,5-diones
- Sulfide derivatives
Scientific Research Applications
1-(Benzenesulfonyl)-2-bromo-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
- Benzenesulfonyl chloride
- 2-bromo-1H-pyrrole
- Benzenesulfonic acid
Comparison: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrole is unique due to the presence of both a benzenesulfonyl group and a bromine atom on the pyrrole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. Additionally, the combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRIYSFPJYQFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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